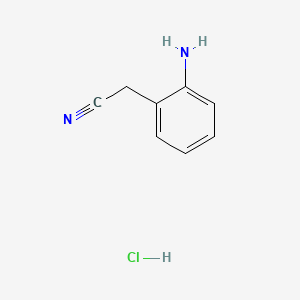

2-(2-Aminophenyl)acetonitrile hydrochloride

説明

2-(2-Aminophenyl)acetonitrile hydrochloride (CAS: 40943-70-2) is an organic compound with the molecular formula C₈H₉ClN₂ and a molecular weight of 168.62 g/mol. It consists of a phenyl ring substituted with an amine group at the 2-position and an acetonitrile group linked to the same carbon. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry .

Key properties:

特性

IUPAC Name |

2-(2-aminophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSADCQSPBRYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675548 | |

| Record name | (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40943-70-2 | |

| Record name | (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)acetonitrile hydrochloride typically involves the reduction of (2-nitrophenyl)acetonitrile. A common method includes hydrogenation in the presence of a palladium catalyst. For example, a suspension of (2-nitrophenyl)acetonitrile and 10% palladium on carbon in acetic acid can be hydrogenated under 30 psi pressure at ambient temperature for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but may use continuous flow reactors and optimized conditions to increase yield and efficiency .

化学反応の分析

Types of Reactions

2-(2-Aminophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Primary amines.

Substitution: Halogenated aromatic compounds.

科学的研究の応用

Pharmaceutical Intermediate

2-(2-Aminophenyl)acetonitrile hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of other functional groups, making it a versatile building block in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, suggesting its potential as a candidate for new antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is required to elucidate the specific mechanisms involved and assess its efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

A study conducted on various aminophenol derivatives included testing this compound against clinical isolates. The results showed comparable efficacy to traditional antibiotics like ampicillin, indicating its potential for development into a new class of antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on the compound's anticancer properties, researchers observed that treatment with this compound led to significant apoptosis in specific cancer cell lines. The study suggested further investigation into its mechanism of action and potential therapeutic applications .

作用機序

The mechanism of action of 2-(2-Aminophenyl)acetonitrile hydrochloride involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The amino group can act as a nucleophile, while the nitrile group can undergo hydrolysis to form carboxylic acids .

類似化合物との比較

Table 1: Structural and Functional Comparison

生物活性

2-(2-Aminophenyl)acetonitrile hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in drug development, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features an amino group attached to a phenyl ring and a nitrile functional group, which contributes to its biological activity.

Target Interactions

The compound's mechanism of action involves interaction with various biological targets, particularly enzymes and receptors. It is known that compounds with imidazole derivatives, like this compound, can bind with high affinity to multiple receptors, influencing various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, including glycosidases and glucosyltransferases. These enzymes play crucial roles in carbohydrate metabolism, and the inhibition can lead to significant metabolic changes within cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation. For example, it has been reported to inhibit NF-κB signaling, which is crucial for cancer cell survival .

Antimicrobial Effects

The compound exhibits antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and the type of microorganism. In vitro studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Properties

In a study assessing the anticancer effects of various imidazole derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Antimicrobial Activity Assessment

A comprehensive evaluation of the antimicrobial activity revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus. These findings suggest its potential use in treating infections caused by these pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents like chloroform and ethyl acetate, which may facilitate its absorption and distribution in biological systems. Its stability at low temperatures (e.g., -20°C) is critical for maintaining its efficacy during storage.

Data Tables

| Biological Activity | Effect | Concentration |

|---|---|---|

| Anticancer (Cell Viability) | Significant reduction | 10 µM |

| Antimicrobial (E. coli) | MIC: 32 µg/mL | |

| Antimicrobial (S. aureus) | MIC: 16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。